L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

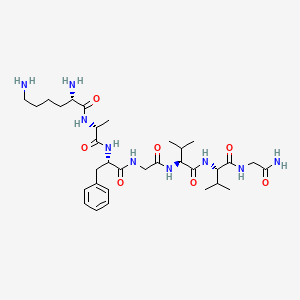

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic heptapeptide (7-residue peptide) with the sequence L-Lys-D-Ala-L-Phe-Gly-L-Val-L-Val-Gly-NH₂. Notably, it contains a rare D-alanine residue, which distinguishes it from naturally occurring peptides composed exclusively of L-amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide can undergo various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Scientific Research Applications

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.

Industry: Utilized in the development of novel biomaterials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate various biological pathways by binding to these targets and altering their activity. This can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide and related peptides:

*Molecular weights are approximate due to lack of explicit data; †Estimated based on sequence.

Key Observations :

- D-Alanine vs. L-Residues : The presence of D-alanine in the main compound contrasts with the all-L configurations of Rusalatide and the peptides. This may reduce enzymatic degradation.

- Hydrophobic Domains : The consecutive valine residues in the main compound enhance hydrophobicity, similar to the Ile/Leu-rich regions in ’s peptide. Rusalatide, however, balances hydrophobicity with charged residues (Lys, Arg).

- The peptide includes tyrosine, enabling hydrogen bonding or receptor interactions via its hydroxyl group.

Functional and Pharmacological Comparison

Functional Insights :

- Rusalatide Acetate : Its extended sequence and charged residues (Lys, Arg) enable interactions with growth factor receptors or extracellular matrix components, supporting its role in tissue repair.

- Main Compound : The D-Ala and Val-Val motifs may prioritize stability over complex receptor interactions, making it suitable for applications requiring prolonged half-life.

Research and Development Status

Biological Activity

L-Lysyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide is a synthetic peptide that has garnered attention for its potential biological activities, particularly in therapeutic applications. This compound, with the CAS Number 649727-62-8, is part of a broader class of peptides that are being explored for their roles in various biological processes and therapeutic interventions.

Chemical Structure and Properties

The compound consists of a sequence of amino acids that contribute to its unique properties. The structural formula can be represented as follows:

- Molecular Formula : C₁₈H₃₃N₇O₆S

- Molecular Weight : 431.56 g/mol

This peptide's structure allows it to interact with biological systems effectively, potentially influencing various physiological pathways.

This compound may exert its biological effects through several mechanisms:

- Receptor Binding : Similar peptides have been shown to bind to specific receptors, modulating signaling pathways that can lead to therapeutic effects.

- Transport Across Biological Barriers : The compound may utilize peptide vectors to enhance transport across cellular membranes or the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) therapies .

- Stability and Pharmacokinetics : The inclusion of D-amino acids in its structure may increase resistance to enzymatic degradation, enhancing its pharmacokinetic profile .

Biological Activities

Research into the biological activities of this compound has revealed several potential applications:

- Neuroprotective Effects : Studies suggest that similar compounds can protect neuronal cells from apoptosis, indicating potential use in neurodegenerative diseases.

- Antimicrobial Properties : Some peptide derivatives exhibit antimicrobial activities, which could be beneficial in treating infections.

- Anti-inflammatory Effects : Peptides with similar structures have been noted for their ability to modulate inflammatory responses, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Properties

CAS No. |

649727-62-8 |

|---|---|

Molecular Formula |

C32H53N9O7 |

Molecular Weight |

675.8 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C32H53N9O7/c1-18(2)26(31(47)36-16-24(35)42)41-32(48)27(19(3)4)40-25(43)17-37-30(46)23(15-21-11-7-6-8-12-21)39-28(44)20(5)38-29(45)22(34)13-9-10-14-33/h6-8,11-12,18-20,22-23,26-27H,9-10,13-17,33-34H2,1-5H3,(H2,35,42)(H,36,47)(H,37,46)(H,38,45)(H,39,44)(H,40,43)(H,41,48)/t20-,22+,23+,26+,27+/m1/s1 |

InChI Key |

UWRUZNLSXQIDHB-XDEZJFBHSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.